molecular formula C8H19N3O9P2 B14292985 Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide CAS No. 114075-81-9

Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide

Cat. No.: B14292985
CAS No.: 114075-81-9
M. Wt: 363.20 g/mol
InChI Key: YLKBLHKFHXKPLU-UHFFFAOYSA-N
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Description

Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of glycyl groups and a diphosphonobutyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide typically involves the reaction of glycylglycine with 4-hydroxy-4,4-diphosphonobutyric acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glycyl-N-(4-hydroxy-4,4-diphosphonobutyl)glycinamide include:

Uniqueness

Its ability to undergo various chemical reactions and interact with enzymes makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

114075-81-9

Molecular Formula

C8H19N3O9P2

Molecular Weight

363.20 g/mol

IUPAC Name

[4-[[2-[(2-aminoacetyl)amino]acetyl]amino]-1-hydroxy-1-phosphonobutyl]phosphonic acid

InChI

InChI=1S/C8H19N3O9P2/c9-4-6(12)11-5-7(13)10-3-1-2-8(14,21(15,16)17)22(18,19)20/h14H,1-5,9H2,(H,10,13)(H,11,12)(H2,15,16,17)(H2,18,19,20)

InChI Key

YLKBLHKFHXKPLU-UHFFFAOYSA-N

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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